N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide typically involves the reaction of 3-methoxy-5-(1H-tetraazol-1-yl)aniline with 2-furoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .
Scientific Research Applications
N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide: Similar structure but with a benzamide moiety instead of a furamide.
3-methoxy-thiobenzoic acid S-(1-phenyl-1H-tetraazol-5-yl) ester: Contains a thiobenzoic acid ester instead of a furamide.
N-[3-(5-methyl-1H-tetraazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)-2-thiophenecarboxamide: Features a thiophenecarboxamide moiety.
Uniqueness
N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-furamide is unique due to its combination of a methoxy group, a tetraazolyl group, and a furamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C13H11N5O3 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-20-11-6-9(15-13(19)12-3-2-4-21-12)5-10(7-11)18-8-14-16-17-18/h2-8H,1H3,(H,15,19) |
InChI Key |
LAUVUCCLBJVMAI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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